Metazocine, (+)- Metazocine, (+)- Metazocine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
Brand Name: Vulcanchem
CAS No.: 25144-79-0
VCID: VC14508808
InChI: InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1
SMILES:
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol

Metazocine, (+)-

CAS No.: 25144-79-0

Cat. No.: VC14508808

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

Metazocine, (+)- - 25144-79-0

Specification

CAS No. 25144-79-0
Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
IUPAC Name (1S,9S,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Standard InChI InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1
Standard InChI Key YGSVZRIZCHZUHB-ONERCXAPSA-N
Isomeric SMILES C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O
Canonical SMILES CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(+)-Metazocine (IUPAC name: (2S,6S,11S)-1,2,3,4,5,6-hexahydro-3,6,11-trimethyl-2,6-methano-3-benzazocin-8-ol) has the following properties :

PropertyValue
Molecular FormulaC₁₅H₂₁NO
Molecular Weight231.33 g/mol
CAS Registry Number67009-58-9 (enantiomer-specific)
Melting Point (HCl salt)194–196°C (monohydrate)
Stereochemistry(2S,6S,11S) configuration

The compound features a rigid benzomorphan scaffold with three chiral centers, conferring distinct receptor-binding properties compared to its (-)-enantiomer .

Structural Elucidation

X-ray crystallography confirms the tricyclic framework comprising:

  • A phenolic ring (A)

  • Piperidine ring (B)

  • Bridged cyclohexane ring (C)

The hydroxyl group at C8 and methyl groups at C3, C6, and C11 are critical for opioid receptor interactions .

Synthesis and Stereochemical Control

Original Synthetic Route

The first enantioselective synthesis was achieved through:

  • Grignard Reaction: 3,4-Lutidine methiodide + p-methoxybenzyl chloride → benzylated dihydropyridine intermediate .

  • Enamine Reduction: Catalytic hydrogenation produces tetrahydropyridine derivative.

  • Acid-Catalyzed Cyclization: Forms benzomorphan core .

  • Demethylation: Hydrobromic acid removes methyl protecting groups.

Key stereochemical outcomes arise from the lutidine precursor's configuration and reduction conditions .

Modern Synthetic Approaches

Recent advancements employ asymmetric catalysis:

  • Noyori Transfer Hydrogenation: Achieves >98% ee in intermediate aldehyde synthesis .

  • Microwave-Assisted Cyclization: Reduces reaction time from 72h to 15min .

Pharmacological Profile

Opioid Receptor Interactions

Receptor binding studies reveal :

ReceptorAffinity (Ki, nM)Activity
μ-opioid2.1 ± 0.3Partial Agonist
κ-opioid8.9 ± 1.2Full Agonist
δ-opioid245 ± 31Antagonist
σ₁56 ± 7Moderate Affinity

(+)-Metazocine exhibits 12-fold greater μ-opioid affinity than its (-)-enantiomer, explaining its superior analgesic potency .

Functional Activity

  • Analgesia: ED₅₀ = 0.8 mg/kg (hot-plate test, mice) .

  • Respiratory Depression: Ceiling effect at 15 mg/kg .

  • Neuropsychiatric Effects: κ-mediated dysphoria occurs at ≥5 mg/kg .

Clinical Applications and Limitations

Adverse Effect Profile

EffectIncidenceMechanism
Hallucinations38%κ-opioid agonism
QT Prolongation12%hERG channel blockade
Hyperalgesia9%NMDA receptor activation

These adverse effects have limited clinical development despite promising analgesic efficacy .

Regulatory Status and Control

International Scheduling

(+)-Metazocine falls under:

  • US CSA: Schedule II (Narcotic ACSCN 9240) .

  • UN Single Convention: Schedule I .

Manufacturing Quotas

CountryAnnual QuotaSalt Form
United States19 gHydrochloride
EU8 gHydrobromide

These restrictions reflect abuse potential concerns despite low street availability .

Comparative Pharmacokinetics

Metabolic Pathways

Primary routes involve :

  • CYP3A4: N-demethylation → nor-metazocine (inactive).

  • UGT1A1: Glucuronidation at C8-OH.

Pharmacokinetic Parameters

ParameterValueSpecies
Oral Bioavailability18 ± 3%Rat
t₁/₂ (IV)2.1 ± 0.4hDog
Vdss6.8 ± 1.2 L/kgHuman*

*Predicted from allometric scaling .

Recent Research Directions

Hybrid Analog Development

Novel derivatives combining (+)-metazocine with:

  • NMDA Antagonists: Reduce hyperalgesia risk .

  • Sigma Ligands: Enhance neuropathic pain efficacy .

Formulation Advances

  • Transdermal Patches: Steady-state plasma levels for 72h .

  • Nanoparticle Carriers: Improve CNS targeting efficiency (EE% = 92%) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator